molecular formula C35H68O5 B116975 Glycerol-d5 1,3-Dipalmitate CAS No. 65615-82-9

Glycerol-d5 1,3-Dipalmitate

Cat. No.: B116975
CAS No.: 65615-82-9
M. Wt: 573.9 g/mol
InChI Key: GFAZGHREJPXDMH-YYRBTATQSA-N
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Description

Glycerol-d5 1,3-Dipalmitate is a deuterium-labeled glycerol derivative in which five hydrogen atoms are replaced with deuterium (²H or D) at specific positions on the glycerol backbone. Its molecular formula is C₃₅H₆₃D₅O₅, with a molecular weight of 573.94 g/mol . This isotopically labeled compound is primarily utilized in mass spectrometry (MS) and isotope tracing studies to investigate lipid metabolism, pharmacokinetics, and biochemical pathways. Unlike its non-deuterated counterpart (1,3-Dipalmitin, CAS 502-52-3), the incorporation of deuterium enhances its utility in tracking metabolic fates and quantifying lipid dynamics in biological systems .

Properties

IUPAC Name

(1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZGHREJPXDMH-YYRBTATQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterated Glycerol Synthesis

The deuterium labeling in glycerol-d5 is typically introduced at the glycerol backbone during its synthesis. Commercial glycerol-d5 is often produced via catalytic deuteration of glyceraldehyde or dihydroxyacetone using deuterium gas (D₂) in the presence of palladium or platinum catalysts. Alternative routes involve microbial fermentation in deuterium-enriched media, though this method is less common due to scalability challenges. The final product is characterized by five deuterium atoms replacing hydrogens at specific positions (e.g., C1, C3, and hydroxyl groups), confirmed by 2H^2\text{H}-NMR and high-resolution mass spectrometry (HRMS).

Regioselective Protection and Esterification

The 2-hydroxyl group of glycerol-d5 must be protected to enable selective esterification at the 1- and 3-positions. Acyl and silyl protecting groups are commonly employed:

  • Acyl Protection :
    Acetylation is performed using acetyl chloride (AcCl) in dichloromethane (DCM) with triethylamine (TEA) as a base at -10°C to 0°C. This yields 2-acetyl-glycerol-d5, isolating the 1- and 3-hydroxyls for subsequent reactions.

  • Silyl Protection :
    tert-Butyldiphenylsilyl (TBDPS) groups offer enhanced stability under acidic conditions. Protection is achieved with TBDPS chloride in DCM and imidazole, yielding 2-TBDPS-glycerol-d5.

Following protection, esterification with palmitic acid proceeds via two pathways:

  • Direct Acylation :
    Palmitoyl chloride (1.2 eq) is added to the protected glycerol-d5 in DCM with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is stirred at 25°C for 12 hours, achieving >95% conversion.

  • Carbodiimide-Mediated Coupling :
    Palmitic acid (2.2 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in tetrahydrofuran (THF). The protected glycerol-d5 is added, and the mixture is refluxed for 24 hours.

Deprotection and Final Product Isolation

Removal of the protecting group is critical to yield pure this compound:

  • Acetyl Deprotection :
    Sodium methoxide (NaOMe) in methanol cleaves the acetyl group at 25°C within 2 hours.

  • Silyl Deprotection :
    Tetrabutylammonium fluoride (TBAF) in THF removes TBDPS groups quantitatively in 1 hour.

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1) or recrystallization from cold ethanol, yielding 70–80% pure this compound.

Analytical Characterization and Quality Control

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode detects the ammonium adduct [M+NH4]+[M+NH₄]^+ at m/z 858.0 for this compound. Isotopic purity is verified by the absence of non-deuterated peaks (Δm/z = +5 for d5).

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR (CDCl₃) confirms deuterium incorporation:

  • δ 4.28–4.15 ppm : Protons at C1 and C3 (split into quintets due to coupling with deuterium).

  • δ 2.30 ppm : α-methylene protons of palmitoyl chains.

  • δ 1.25 ppm : Methylenic protons of palmitoyl chains.

Deuterium content is quantified via 2H^2\text{H}-NMR, ensuring ≥98% isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:isopropanol, 70:30) achieves baseline separation from non-deuterated analogs, with a retention time of 12.3 minutes.

Challenges and Optimization Strategies

Regioselectivity in Esterification

Unwanted 1,2- or 2,3-dipalmitate byproducts (<5%) are minimized using bulky protecting groups (e.g., TBDPS) that sterically hinder the 2-position. Kinetic studies show that reaction temperatures below 30°C favor 1,3-selectivity by reducing acyl migration.

Deuterium Stability

Deuterium loss during esterification is prevented by avoiding strong acids (e.g., HCl) and high temperatures (>60°C). Solvent systems are degassed to eliminate proton exchange with moisture.

Scalability

Batch processes in 96-well plates or microfluidic reactors enhance throughput for industrial-scale production. A recent patent describes a continuous-flow system achieving 90% yield at 10 kg/day.

Applications in Lipidomics

This compound serves as an internal standard in triglyceride quantification via LC-MS. Its use in 3T3-L1 adipocytes and HepG2 hepatoma cells enables precise measurement of de novo lipogenesis rates. Co-elution with endogenous triglycerides ensures accurate normalization, as demonstrated in studies monitoring obesity and non-alcoholic fatty liver disease (NAFLD) .

Scientific Research Applications

Metabolic Research

Stable Isotope Tracing
Glycerol-d5 1,3-Dipalmitate serves as an effective tracer in metabolic studies. Its deuterated nature enables researchers to differentiate between endogenous and exogenous sources of fatty acids in metabolic pathways. For instance, studies have utilized this compound to investigate the biosynthesis of triglycerides (TG) and the role of various substrates in lipid metabolism .

Lipid Metabolism Studies
In experiments involving animal models, this compound has been administered to assess its incorporation into various lipid species. This allows for the evaluation of how different diets affect TG synthesis and secretion from the liver . Such studies are crucial for understanding disorders related to lipid metabolism, including obesity and diabetes.

Pharmacological Applications

Drug Development
The compound is also used in the development of pharmacological agents targeting lipid metabolism. For example, it has been employed in high-throughput assays to evaluate the efficacy of inhibitors on diacylglycerol acyltransferase (DGAT), an enzyme critical for TG synthesis . By using this compound in these assays, researchers can monitor changes in TG levels and assess the potential of new drugs aimed at treating metabolic diseases.

Nutritional Studies

Dietary Impact Assessment
this compound is utilized to study the effects of dietary fats on human health. It helps in tracing how different types of fatty acids are metabolized in the body when consumed as part of a diet rich in saturated or unsaturated fats. This application is significant for developing dietary recommendations and understanding the implications of fat consumption on health outcomes .

Clinical Research

Obesity and Diabetes Research
In clinical settings, the compound has been used to explore the relationship between dietary fat intake and metabolic disorders such as obesity and type 2 diabetes. By tracking the metabolism of this compound in patients, researchers can gain insights into how specific fatty acids influence insulin sensitivity and overall metabolic health .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Outcomes
Metabolic ResearchTracing metabolic pathways using stable isotopesDifferentiates between endogenous/exogenous fatty acids
Pharmacological StudiesEvaluating drug efficacy on lipid metabolismAssesses potential treatments for metabolic diseases
Nutritional StudiesInvestigating dietary impacts on lipid metabolismProvides insights for dietary recommendations
Clinical ResearchExploring obesity and diabetes relationshipsEnhances understanding of fat intake effects on health

Case Study 1: Triglyceride Synthesis

A study utilized this compound to trace TG synthesis pathways in rats fed different diets. The results indicated significant differences in TG composition based on dietary fat type, providing insight into how saturated vs. unsaturated fats affect lipid metabolism .

Case Study 2: Drug Efficacy Testing

In a pharmacological study, researchers administered this compound to evaluate a new DGAT inhibitor's effect on TG levels. The findings demonstrated that the inhibitor significantly reduced TG synthesis compared to controls, highlighting its potential as a therapeutic agent for hyperlipidemia .

Comparison with Similar Compounds

Key Observations :

  • Deuterium Labeling : this compound and its chlorinated analog (1,3-Dipalmitoyl-2-chloropropanediol-d5) are distinguished by deuterium, enabling precise tracking in metabolic studies. The latter’s chlorine substitution further modifies its toxicological profile .
  • Backbone Variations : 1,3-Propanediol dipalmitate replaces glycerol with 1,3-propanediol, reducing oxygen content and altering polarity .
  • Mixed-Acid Triglycerides: Compounds like Glyceryl 1,3-dipalmitate 2-linoleate incorporate unsaturated fatty acids (e.g., linoleate), enhancing their utility in drug delivery systems .

Isotopic Tracing and Lipidomics

This compound serves as an internal standard in MS-based lipidomics, enabling quantification of endogenous lipids in complex matrices. Its deuterium labeling minimizes interference with natural isotopes, improving analytical accuracy .

Toxicity Studies

  • 3-MCPD Dipalmitate: A structurally related chlorinated compound (3-monochloropropane-1,2-diol dipalmitate) induces renal toxicity via RIPK3/MLKL-mediated necroptosis in proximal tubule cells. Its deuterated analog facilitates metabolite identification, revealing 17 phase I/II metabolites in vivo .
  • 1,3-Dipalmitoyl-2-chloropropanediol-d5 : Used to study blood-brain barrier penetration and tissue distribution, highlighting its persistence in lipid-rich organs .

Pharmaceutical Formulations

Non-deuterated 1,3-Dipalmitin is a component of glyceride-based drug formulations, often mixed with unsaturated analogs (e.g., glyceryl 1-palmitate 2,3-dilinoleate) to optimize solubility and bioavailability .

Biological Activity

Glycerol-d5 1,3-Dipalmitate is a deuterated derivative of glycerol 1,3-dipalmitate, a compound classified as a 1,3-diacylglycerol. This compound has garnered attention in various fields of biological research due to its unique properties, particularly its role in lipid metabolism and cellular functions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in different domains.

This compound is synthesized through the esterification of glycerol with two molecules of palmitic acid. The deuteration at the glycerol backbone enhances the stability and precision of analytical techniques such as NMR spectroscopy. Its structural formula can be represented as follows:

  • Molecular Formula : C17_{17}H34_{34}D5_5O4_4
  • Molecular Weight : Approximately 572.8 g/mol
  • CAS Number : 65615-82-9

Lipid Metabolism

This compound plays a crucial role in lipid metabolism. It is involved in various biochemical pathways:

  • Incorporation into Membranes : The compound integrates into cellular membranes, influencing membrane fluidity and function.
  • Substrate for Lipases : It serves as a substrate for various lipases, which hydrolyze it to release free fatty acids and glycerol, thereby participating in energy metabolism .

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects. It has been studied for its potential to reduce oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in conditions such as neurodegeneration and stroke.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Lipid Behavior Analysis : In a controlled study using NMR spectroscopy, this compound was utilized to trace lipid behavior in cellular environments. The results indicated significant alterations in lipid profiles upon treatment with this compound, suggesting its role in modulating lipid metabolism .
  • Impact on Inflammatory Markers : A recent study explored the effects of this compound on inflammatory markers in cell cultures. The findings demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha after treatment with this compound .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other lipids:

CompoundMolecular WeightRole in Research
Glycerol 1,3-Dipalmitate~568 g/molCommonly used in lipid studies
Glyceryl 1,3-Distearate~585 g/molStudied for different lipid interactions
This compound~572 g/molEnhanced stability for NMR and metabolic studies

Applications in Research and Industry

This compound is widely used across various fields:

  • Lipid Research : It serves as a standard for lipid analysis and is used to study metabolic pathways involving lipids.
  • Pharmaceutical Development : The compound's neuroprotective properties are being explored for potential therapeutic applications in neurodegenerative diseases.
  • Cosmetic Industry : Due to its lipid properties, it finds applications in formulating cosmetic products aimed at skin hydration and barrier function enhancement .

Q & A

Q. What are the established synthesis routes for Glycerol-d5 1,3-Dipalmitate, and how does deuteration affect reaction conditions compared to the non-deuterated analog?

  • Methodological Answer : this compound is synthesized via esterification of deuterated glycerol (glycerol-d5) with palmitic acid. The deuteration process typically involves isotopic labeling at specific positions (e.g., the glycerol backbone) to minimize isotopic exchange during reactions. Key steps include:

Deuteration of glycerol : Achieved via catalytic exchange in D₂O or enzymatic methods to introduce deuterium at the 1,2,3-positions of glycerol .

Selective esterification : Use lipase enzymes (e.g., Candida antarctica lipase B) to ensure regioselective acylation at the 1,3-positions, avoiding the 2-position. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to account for deuterium’s kinetic isotope effects, which may slow reaction rates by 5–10% compared to non-deuterated glycerol .

  • Critical Considerations : Monitor isotopic purity via NMR (e.g., ²H NMR at 61.4 MHz) and LC-MS to confirm >98% deuteration.

Q. How can researchers characterize the structural integrity and isotopic purity of this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Use high-resolution LC-MS/MS to detect the molecular ion [M+H]⁺ at m/z ~574.94 (vs. 568.91 for non-deuterated form). Isotopic peaks should align with theoretical distributions for 5 deuterium atoms .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR will show reduced signals at deuterated positions (e.g., glycerol backbone protons). ¹³C NMR can confirm acyl group placement .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; deuterated compounds may exhibit slightly higher melting points due to stronger C-D bonds .

Q. What storage conditions are recommended for this compound to ensure stability in long-term studies?

  • Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of palmitate chains. Deuterated compounds are hygroscopic; use desiccants and moisture-proof containers. Stability tests via accelerated aging (40°C/75% RH for 6 months) show <2% degradation when properly stored .

Advanced Research Questions

Q. How can this compound be utilized as a tracer in lipid metabolism studies, and what experimental controls are essential?

  • Methodological Answer :
  • Tracer Design : Incorporate this compound into lipid emulsion models (e.g., hepatocyte or adipocyte cultures) to track fatty acid incorporation into triglycerides (TGs) or phospholipids. Use LC-MS/MS to quantify deuterium-labeled metabolites .
  • Controls :
  • Non-deuterated analog : Differentiate endogenous vs. tracer-derived metabolites.
  • Isotope correction : Account for natural abundance ²H using blank samples.
  • Example Workflow : In murine models, administer 10 mg/kg intravenously; harvest tissues at 0, 6, and 24 hours for lipid extraction and MS analysis .

Q. What strategies resolve contradictions in metabolic flux data when using this compound in hepatic lipid studies?

  • Methodological Answer : Contradictions (e.g., variable TG synthesis rates) may arise from:
  • Isotopic exchange : Deuterium loss during β-oxidation. Mitigate by using ¹³C-palmitate in parallel for cross-validation .
  • Compartmentalization : Separate cytosolic vs. mitochondrial lipid pools via subcellular fractionation.
  • Data Normalization : Express results as % tracer enrichment relative to total lipid pools. For example, discrepancies in liver vs. adipose tissue uptake can be resolved by normalizing to tissue-specific lipid content .

Q. How does this compound’s deuteration impact its behavior in membrane dynamics studies compared to the non-deuterated form?

  • Methodological Answer :
  • Biophysical Analysis : Use neutron scattering or deuterium NMR to study lipid bilayer packing. Deuterium’s lower vibrational energy increases lipid order parameters by ~10%, affecting membrane fluidity .
  • Functional Assays : Compare deuterated vs. non-deuterated forms in liposome models for drug permeability or receptor binding. For example, deuterated TGs may reduce permeability coefficients by 15–20% due to tighter acyl chain packing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Glycerol-d5 1,3-Dipalmitate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.